molecular formula SnSr B14729255 Strontium;tin

Strontium;tin

Cat. No.: B14729255
M. Wt: 206.33 g/mol
InChI Key: AGNPPWAGEICIGZ-UHFFFAOYSA-N
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Description

Overview of Intermetallic Strontium Stannides and Related Compounds

The binary system of strontium and tin is characterized by the formation of several intermetallic phases. bohrium.com Investigations of the Sr-Sn phase diagram have confirmed the existence of multiple stable compounds, each with a distinct crystal structure. These include Sr2Sn, Sr5Sn3, SrSn, Sr3Sn5, SrSn3, and the more recently identified tin-rich phase, SrSn4. bohrium.com

The crystal structures of these intermetallic strontium stannides are varied and complex. For instance, Sr2Sn adopts the PbCl2-type structure, Sr5Sn3 has a Cr5B3-type structure, SrSn crystallizes in the CrB-type structure, Sr3Sn5 has a Pu3Pd5-type structure, and SrSn3 exhibits a PuGa3-type structure. bohrium.com These compounds fall under the broader category of Zintl phases, which are valence-precise intermetallic compounds characterized by both ionic and covalent bonding. In these phases, the electropositive strontium atoms donate electrons to the more electronegative tin atoms, which then form covalent networks or polyanions. researchgate.net

The properties of these strontium stannides are of interest for various applications. For example, some Zintl phases are being explored for their potential as thermoelectric materials. researchgate.net The complex crystal structures of Zintl compounds can lead to low lattice thermal conductivity, a key requirement for efficient thermoelectric energy conversion. researchgate.net

Intermetallic Strontium Stannide Phases and Their Crystal Structures
CompoundCrystal Structure Type
Sr2SnPbCl2-type
Sr5Sn3Cr5B3-type
SrSnCrB-type
Sr3Sn5Pu3Pd5-type
SrSn3PuGa3-type
SrSn4-

Perovskite-type Strontium Stannates (e.g., SrSnO3) in Advanced Materials Research

Strontium stannate (SrSnO3) is a perovskite semiconductor with a wide band gap that has garnered significant attention in the field of advanced materials. researchgate.net It possesses an orthorhombic crystal structure with the Pnma space group. nih.gov The synthesis of SrSnO3 can be achieved through various methods, including solid-state reaction, sol-gel, and hydrothermal techniques, with each method influencing the morphology and properties of the resulting material. researchgate.netiosrjournals.org

Research into SrSnO3 has revealed a range of promising properties and potential applications. Its wide band gap, reported to be around 4.1 eV, makes it transparent in the visible region and active in the ultraviolet region. iosrjournals.orgnsf.gov This property is advantageous for applications in transparent conductive oxides and UV photocatalysis. iosrjournals.orgacs.org

The electronic and optical properties of SrSnO3 can be tailored through doping. For instance, doping with elements like manganese can induce ferromagnetism, making the material suitable for spintronic applications, and can also influence its photoluminescent properties for use in blue LEDs. nih.gov Furthermore, the material's high electrical conductivity and good thermal stability make it a candidate for use in various electronic devices. nih.gov

Recent studies have explored the use of SrSnO3 in other advanced applications. It has been investigated as a photocatalyst for water splitting, as a component in humidity sensors, and as an anode material in lithium-ion batteries. acs.orgmatec-conferences.org Moreover, its potential as an electrode material for the electrochemical sensing of anti-inflammatory drugs has been demonstrated. rsc.org The thermal properties of SrSnO3 are also being studied for its potential use in high-power electronics. nsf.gov

Properties and Applications of Perovskite-type Strontium Stannate (SrSnO3)
PropertyDescription/ValuePotential Application
Crystal StructureOrthorhombic Perovskite (Pnma space group)-
Band Gap~4.1 eVTransparent Conductive Oxides, UV Photocatalysis
Electronic PropertiesSemiconducting, Tunable with dopingLEDs, Spintronics, High-power electronics
Photocatalytic ActivityActive under UV lightWater splitting
Sensing CapabilitiesResponsive to humidity and certain chemicalsHumidity sensors, Electrochemical sensors
Electrochemical PropertiesCan serve as an anode materialLithium-ion batteries

Properties

Molecular Formula

SnSr

Molecular Weight

206.33 g/mol

IUPAC Name

strontium;tin

InChI

InChI=1S/Sn.Sr

InChI Key

AGNPPWAGEICIGZ-UHFFFAOYSA-N

Canonical SMILES

[Sr].[Sn]

Origin of Product

United States

Methodologies for Synthesis of Strontium Tin Compounds

High-Temperature Solid-State Reaction Routes

The conventional and most straightforward method for synthesizing polycrystalline strontium stannate is the high-temperature solid-state reaction. This technique involves the intimate mixing of precursor powders, typically strontium carbonate (SrCO₃) or strontium oxide (SrO) and tin(IV) oxide (SnO₂), followed by repeated cycles of grinding and calcination at elevated temperatures. scispace.compsi.ch

The reaction generally proceeds at temperatures above 1000°C, with some studies reporting calcination temperatures up to 1500°C for 24 hours to ensure a complete reaction and the formation of a single-phase material. scispace.compsi.chresearchgate.net While this method is relatively simple, it often requires high calcination temperatures, which can lead to a lack of control over particle size and morphology, resulting in large and varied grain sizes. scispace.compsi.ch

Key research findings for this method are summarized in the table below:

PrecursorsCalcination Temperature (°C)Duration (hours)Key Outcome
SrCO₃ and SnO₂> 1000SeveralFormation of polycrystalline SrSnO₃
SrCO₃, SnO₂, Sb₂O₃~150024Synthesis of Sb-doped SrSnO₃

Solution-Based Chemical Precipitation and Sol-Gel Techniques

To overcome the limitations of high-temperature solid-state reactions, solution-based methods such as chemical precipitation and sol-gel techniques have been developed. These wet-chemical routes offer better control over stoichiometry, purity, and particle morphology at significantly lower processing temperatures. psi.chresearchgate.netresearchgate.net

In the oxalate co-precipitation method , aqueous solutions of strontium chloride (SrCl₂·6H₂O) and tin chloride (SnCl₄·5H₂O) are mixed with oxalic acid to precipitate a strontium-tin oxalate precursor. This precursor is then filtered, dried, and calcined at a temperature of around 1050°C to yield SrSnO₃ powder. scispace.com

The sol-gel method involves the formation of a colloidal suspension (sol) that is then gelled to form a network in a continuous liquid phase (gel). For SrSnO₃ synthesis, precursors like strontium nitrate (Sr(NO₃)₂) and tin(II) chloride (SnCl₂) are dissolved in water, and a surfactant is often added. psi.ch The resulting gel is dried and then calcined at a much lower temperature, for instance, 650°C for 2 hours, to obtain the final product. researchgate.net

Comparative data for these solution-based methods is provided below:

MethodPrecursorsCalcination Temperature (°C)Key Advantage
Oxalate Co-precipitationSrCl₂·6H₂O, SnCl₄·5H₂O, Oxalic Acid~1050Novel chemical route for SrSnO₃
Sol-GelSr(NO₃)₂, SnCl₂~650Lower calcination temperature, better control

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline materials from solutions under elevated temperature and pressure. google.comresearchgate.net These methods are particularly effective for producing well-defined nanostructures of strontium-tin compounds. psi.chacs.org

In a typical hydrothermal synthesis of SrSnO₃, a precursor, often strontium hydroxystannate (SrSn(OH)₆), is first prepared. psi.chacs.org This is achieved by reacting aqueous solutions of a strontium salt (e.g., Sr(NO₃)₂) and a tin salt (e.g., Na₂SnO₃ or SnCl₂) under controlled pH, often in an autoclave at temperatures ranging from 140°C to 180°C for several hours. psi.chacs.orgrsc.orgresearchgate.net The resulting SrSn(OH)₆ precursor is then calcined at temperatures around 600°C to 1100°C to form SrSnO₃ nanostructures, such as nanorods. researchgate.netacs.org The morphology of the final product can be controlled by adjusting the reaction parameters during the hydrothermal step. acs.org

Solvothermal synthesis is similar to the hydrothermal method, but it uses a non-aqueous solvent. For instance, SrSnO₃ nanoparticles have been successfully synthesized via a microwave-assisted solvothermal process using ethylene glycol as the solvent. google.com This approach allows for rapid heating and high pressure, facilitating the reaction at lower temperatures compared to conventional heating methods. google.com

A summary of hydrothermal and solvothermal synthesis parameters is presented in the table:

MethodPrecursorsTemperature (°C)Duration (hours)SolventFinal Product Morphology
HydrothermalSr(NO₃)₂, Na₂SnO₃16016WaterNanorods (after calcination)
HydrothermalSrCl₂·6H₂O, SnCl₄·5H₂O18012WaterPowder (after calcination)
Microwave-assisted SolvothermalSrCl₂·6H₂O, Na₂SnO₃·3H₂OPost-heat-treated at 8003Ethylene GlycolNanoparticles

Green Synthesis Protocols for Nanostructured Materials

In recent years, there has been a growing interest in developing environmentally friendly "green" synthesis methods for nanomaterials. These protocols utilize natural resources like plant extracts, which contain biomolecules that can act as reducing and capping agents, eliminating the need for toxic chemicals. mdpi.comresearchgate.netscispace.com

For strontium-tin compounds, green synthesis has been successfully employed to produce nanorods of SrSnO₃ and nanoparticles of strontium-doped tin dioxide (Sr-doped SnO₂). mdpi.comresearchgate.net For example, strontium stannate nanorods with an average size of about 29 nm have been synthesized using a leaf extract from Juniperus communis L. mdpi.comscispace.com Similarly, Mahonia bealei leaf extract has been used for the green synthesis of Sr-doped SnO₂ nanoparticles. researchgate.netias.ac.in These methods are not only sustainable and cost-effective but also yield nanomaterials with desirable properties for various applications. mdpi.comscispace.com

Details of green synthesis approaches are highlighted in the following table:

CompoundPlant ExtractKey Outcome
SrSnO₃ NanorodsJuniperus communis L.Sustainable and cheap synthesis method
Sr-doped SnO₂ NPsMahonia bealeiSimple, eco-friendly production
SrO NanoparticlesAlbizia julibrissinEco-friendly approach via co-precipitation
Sr NanoparticlesMimosa pudicaDependable and sustainable approach

Flux Growth and Melt Synthesis Strategies

Flux growth, also known as molten salt synthesis, is a method for producing crystalline materials from a high-temperature solution where a molten salt acts as the solvent (flux). researchgate.net This technique is particularly useful for synthesizing materials at temperatures below their melting points, which can be advantageous for compounds that decompose or have high vapor pressures at their melting point. psi.ch

Perovskite-structured stannates, including Ba₁₋ₓSrₓSnO₃ (where x can be up to 1, i.e., SrSnO₃), have been synthesized using a molten salt synthesis method with potassium hydroxide (KOH) as the flux. researchgate.net This approach has been shown to yield single-phase, crystalline products at a relatively low temperature of 400°C. researchgate.net The morphology of the resulting SrSnO₃ particles was observed to be rod-shaped. researchgate.net

The key parameters for the flux growth of SrSnO₃ are summarized below:

MethodFluxSynthesis Temperature (°C)Resulting Morphology
Molten Salt SynthesisKOH400Rod-shaped particles

Advanced Thin Film Deposition Techniques

For applications in electronics and optics, it is often necessary to produce strontium-tin compounds in the form of thin films. Advanced physical vapor deposition techniques such as pulsed laser deposition (PLD) and sputtering are commonly employed for this purpose. nih.govmdpi.com

Pulsed laser deposition (PLD) is a versatile technique where a high-power laser is used to ablate a target material, creating a plasma plume that then deposits as a thin film onto a substrate. researchgate.net High-quality epitaxial thin films of SrSnO₃ and Nb-doped SrSnO₃ have been grown on various single-crystal substrates like LaAlO₃ and SrTiO₃ using PLD. researchgate.netnih.govmdpi.com The properties of the films, such as crystallinity and electrical conductivity, can be controlled by adjusting deposition parameters like substrate temperature and oxygen pressure. researchgate.net

Sputtering , another widely used thin film deposition technique, involves bombarding a target material with energetic ions, which causes atoms to be ejected and deposited onto a substrate. This method has been used to deposit strontium-doped tin oxide thin films. The characteristics of the resulting films are influenced by factors such as the deposition conditions and the level of strontium doping.

An overview of thin film deposition techniques for strontium-tin compounds is provided in the table:

TechniqueCompoundSubstrate(s)Key Deposition Parameters
Pulsed Laser DepositionSrSnO₃, Nb-doped SrSnO₃LaAlO₃, SrTiO₃Substrate temperature, Oxygen pressure
SputteringSr-doped SnO₂GlassNot specified in the provided context

Crystallographic and Structural Characterization

Powder X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Refinement

Powder X-ray Diffraction (XRD) is a primary and essential technique for the identification of crystalline phases in strontium-tin alloys. By comparing the experimental diffraction patterns of annealed Sr-Sn alloys with established databases, the presence of various intermetallic compounds can be confirmed. For instance, XRD measurements have been successfully used to identify phase constituents in annealed Sr-Sn alloys with varying mole fractions of strontium. nsf.gov

In studies of strontium-doped tin oxide (SnO₂), XRD patterns provide critical insights into the crystalline structure. The diffraction peaks for pure SnO₂ correspond to the tetragonal rutile structure. Upon doping with strontium, changes in the XRD patterns, such as the appearance of additional peaks, can indicate the formation of secondary phases. For example, in 1% Sr-doped SnO₂ nanofibers, additional peaks have been attributed to the formation of a strontium-tin oxide compound, Sr₃Sn₅, which possesses a tetragonal crystal structure. mdpi.com

Furthermore, XRD is instrumental in refining the lattice parameters of the identified phases. The precise positions of the diffraction peaks are used to calculate the dimensions of the unit cell. For the compound Sr₃Sn₂O₇, powder XRD data has been used to study its orthorhombic system with a space group of A21am under varying pressures. wpmucdn.com

Single-Crystal X-ray Diffraction for Atomic Arrangement Elucidation

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the internal lattice of crystalline substances. carleton.edupulstec.net This method allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the specific arrangement of atoms within the crystal structure. carleton.educreative-biostructure.com While powder XRD is used for phase identification in polycrystalline samples, single-crystal XRD is essential for solving the crystal structure of new compounds with high precision. pulstec.netcreative-biostructure.com

The process involves directing a beam of monochromatic X-rays onto a single crystal, which is rotated to capture diffraction patterns from various orientations. creative-biostructure.com The resulting diffraction pattern, an ordered array of spots, provides the data needed for structural refinement. pulstec.net For strontium-tin compounds, this technique would be invaluable for accurately determining the atomic positions of strontium and tin atoms in the various intermetallic phases, providing a definitive understanding of their crystal structures.

Electron Microscopy for Microstructural and Nanostructural Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are crucial for characterizing the microstructure and morphology of strontium-tin materials. In the analysis of Sr-doped SnO₂ nanofibers, SEM images reveal how strontium incorporation influences the physical dimensions and surface morphology of the nanofibers. For instance, an increase in strontium content has been observed to lead to a non-monotonic trend in fiber diameter. mdpi.com

SEM, often coupled with Energy Dispersive X-ray Spectrometry (EDS), can also provide information on the elemental composition and distribution within the microstructure. This is particularly useful for identifying different phases and their spatial relationships in multiphase Sr-Sn alloys. The analysis of the surface of a sample at a microscopic level allows for a qualitative understanding of the material's topography. youtube.com

For more detailed nanostructural analysis, Transmission Electron Microscopy (TEM) can be employed. In a study on SnO₂ nanowires, in-situ TEM revealed that upon lithiation, the nanowire retained its shape but became highly distorted with a zigzag structure. nih.gov TEM imaging showed that the resulting LiₓSn phase had a spherical morphology embedded within an amorphous matrix. nih.gov Such detailed observations are critical for understanding phase transformations at the nanoscale.

Advanced Diffraction Techniques (e.g., Rietveld Refinement, Le Bail Extraction)

To extract more detailed structural information from powder XRD data, advanced analysis methods like Rietveld refinement and Le Bail extraction are employed. The Rietveld method is a powerful technique that involves fitting the entire experimental powder diffraction pattern with a calculated profile based on a structural model. acs.orgyoutube.com This allows for the refinement of various parameters, including lattice parameters, atomic positions, and site occupancies.

In the context of strontium-tin compounds, Rietveld refinement has been used to analyze the XRD data of Sr-doped SnO₂. This analysis helped in confirming the presence of the Sr₃Sn₅ phase. mdpi.com The method is also used to determine crystallite size and microstrain within the material, which are important for understanding the mechanical and physical properties. For example, in Sr-doped SnO₂, Rietveld refinement can quantify the increase in lattice strain with higher doping concentrations. mdpi.com

The Le Bail extraction method is another profile fitting technique that can be used to determine unit cell parameters and peak intensities without requiring a full structural model. This method was utilized in the analysis of powder XRD data for Sr₃Sn₂O₇ to filter the background and obtain values for the unit cell under high pressure. wpmucdn.com

In-Situ Observation of Phase Formation and Transformations

In-situ observation techniques allow for the real-time monitoring of phase formation and transformations as they occur under specific conditions, such as changing temperature or pressure. For metallic alloys, in-situ synchrotron X-ray diffraction is a powerful tool to observe the formation and growth of new phases during heat treatment. researchgate.net For example, in Al-Cu-Sn alloys, in-situ X-ray radioscopy has been used to observe the liquid-phase demixing and the formation of Sn droplets during solidification. mdpi.com

While specific in-situ XRD studies on the Sr-Sn system are not extensively documented in the provided context, the principles of these techniques are directly applicable. Such studies would provide dynamic information on the sequence of phase formation in Sr-Sn alloys upon cooling from the melt, as well as any solid-state phase transformations that may occur.

In a related context, in-situ transmission electron microscopy has been used to observe the microstructural and phase evolution in SnO₂ nanowires during lithium intercalation. nih.gov This technique provides nanoscale visualization of the transformation process, revealing morphological changes and the distribution of newly formed phases. nih.gov

Effects of Doping and Substitutions on Crystal Structure

The introduction of dopants or substituting elements into the strontium-tin crystal lattice can significantly alter its structural parameters. In the case of strontium doping in tin oxide (SnO₂), the larger ionic radius of Sr²⁺ compared to Sn⁴⁺ leads to substantial lattice distortion. mdpi.com This distortion can result in the creation of oxygen vacancies to maintain charge neutrality. mdpi.com

XRD analysis reveals that Sr doping has a non-monotonic effect on the crystallite size of SnO₂. mdpi.com Low concentrations of Sr²⁺ can impede crystal growth, leading to a decrease in crystallite size, while higher concentrations might induce recrystallization processes, causing an increase. mdpi.com Doping also progressively increases the microstrain within the lattice, indicating greater lattice distortion at higher dopant concentrations. mdpi.com

Similarly, in formamidinium tin iodide (FASnI₃) perovskite thin films, the addition of strontium has been shown to have no significant effect on the crystal structure at lower concentrations, though it does lead to a broadening of the XRD peaks, which suggests a decrease in the crystal grain sizes. aip.org

The table below summarizes the structural effects of strontium doping on tin oxide nanofibers.

Sr Doping (%)Crystallite Size (nm)Microstrain (%)Dislocation Density (x10¹⁶ m⁻²)
0 (Pristine)12.710.771.37
111.711.021.78
328.080.410.336
5-1.423.53
Data derived from a study on Sr-doped SnO₂ nanofibers. A dash indicates data not provided in the source. mdpi.com

Electronic Structure and Chemical Bonding Investigations

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic States

Density Functional Theory (DFT) and other ab initio methods serve as powerful computational tools to investigate the electronic states of strontium-tin compounds from first principles. ufms.brresearchgate.netresearchgate.net These calculations provide a theoretical framework for understanding the ground-state properties and electronic structure without relying on empirical parameters.

In the context of intermetallic compounds like those formed between strontium and tin, DFT calculations are instrumental in determining the stable crystal structures, formation energies, and the nature of the chemical bonding. wpmucdn.com For instance, theoretical studies on cubic strontium stannate (SrSnO₃), a related ternary compound, have utilized DFT with the B3LYP exchange-correlation functional to analyze its structural and electronic properties, associating them with [SrO₁₂] and [SnO₆] clusters that exhibit distinct bonding characteristics. ufms.br While specific DFT studies on binary strontium-tin compounds are less common in publicly available literature, the methodologies applied to similar systems are directly transferable.

The selection of an appropriate exchange-correlation functional within DFT is crucial for obtaining accurate predictions of electronic properties. For example, in the study of perovskites like SrSnO₃, both the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) have been employed to calculate the electronic band structure and density of states. researchgate.net The choice of functional can influence the predicted band gap and the precise energies of the electronic states.

Electronic Band Structure and Density of States Analysis

The electronic band structure and the density of states (DOS) are fundamental concepts that describe the allowed energy levels for electrons in a solid and the number of states available at each energy level, respectively. wikipedia.orgnist.gov Analysis of these features provides critical insights into the material's electrical and optical properties.

Theoretical calculations are the primary source of detailed band structure and DOS information for many intermetallic compounds, including strontium stannides. For the related orthorhombic perovskite SrSnO₃, DFT calculations have shown that the top of the valence band is primarily composed of O 2p states, while the bottom of the conduction band is mainly formed by Sn 5s states. researchgate.net These calculations reveal an indirect band gap for this material. materialsproject.org While not a binary strontium-tin compound, this provides a reference for the types of orbital contributions that can be expected.

The band structure is a representation of the energy of electron states as a function of their wavevector (k) within the Brillouin zone. bath.ac.uk The dispersion of these bands determines whether a material is a metal, semiconductor, or insulator. A high density of states at a particular energy level indicates that many electronic states are available for occupation. wikipedia.org

In the broader context of tin-based alloys, the electronic structure is a key determinant of their properties. For example, in RuSn alloy nanoparticles, charge transfer from tin to ruthenium leads to a downward shift of the d-band center, which in turn affects the material's catalytic activity. nih.gov For strontium-tin compounds, the hybridization between Sr and Sn orbitals will dictate the electronic landscape near the Fermi level and, consequently, their transport and potential topological properties. The analysis of the partial density of states (PDOS) is particularly useful in this regard, as it allows for the decomposition of the total DOS into contributions from different atomic orbitals, offering a clearer picture of the bonding interactions.

CompoundComputational MethodKey Band Structure FeaturesDominant Orbital Contributions at Fermi Level
SrSnO₃ (Orthorhombic)DFT (LDA, GGA-PBE)Indirect band gapTop of Valence Band: O 2p; Bottom of Conduction Band: Sn 5s researchgate.net
SrSnO₃ (Cubic)DFT (B3LYP)Indirect transition (R-Γ) with a calculated bandgap of 4.18 eVValence Band: O 2s and 2p with minor Sr 4p; Conduction Band: Sn 5s, 5p, and 5d

Charge Carrier Dynamics and Transport Mechanisms

The study of charge carrier dynamics encompasses the movement of electrons and holes through a material, which is fundamental to understanding its electrical conductivity and other transport phenomena. arxiv.org In materials with non-trivial electronic structures, such as topological semimetals, these dynamics can be particularly exotic. uconn.edu

While specific experimental data on the charge carrier dynamics in binary strontium-tin compounds is scarce, the theoretical prediction of topological states in some strontium stannides, such as SrSn₃, suggests that their transport properties could be governed by these topological features. Topological semimetals are characterized by protected band crossings near the Fermi level, which can lead to novel transport phenomena. wpmucdn.commpg.de

The investigation of charge transport in topological materials often involves both theoretical modeling and experimental measurements. For instance, in topological insulators, ultrafast carrier dynamics between surface and bulk states can be studied using time- and angle-resolved photoelectron spectroscopy, revealing scattering processes that occur on picosecond and femtosecond timescales. purdue.eduarxiv.orgresearchgate.net These studies provide insights into how charge carriers thermalize and relax, processes that are crucial for potential electronic and spintronic applications.

In the absence of specific experimental data for strontium-tin compounds, general transport mechanisms in intermetallic compounds can be considered. These can range from conventional metallic conduction, where electrons are the primary charge carriers, to more complex behaviors influenced by band structure details, defects, and electron-phonon interactions. For materials predicted to be topological semimetals, transport properties such as magnetoresistance can provide evidence for the existence of topological surface states. arxiv.org

Spectroscopic Probes of Electronic States (e.g., X-ray Photoelectron Spectroscopy, UV-Visible, Photoluminescence, Fourier Transform Infrared Spectroscopy)

A variety of spectroscopic techniques are employed to experimentally probe the electronic states of materials, providing information that can be compared with theoretical predictions.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons, providing information about the elemental composition and chemical states of the atoms in a material. thermofisher.com XPS can also be used to probe the valence band structure. freescience.org For tin-containing alloys, XPS has been used to study the chemical evolution of thin films upon heating, revealing changes in the oxidation states of tin. researchgate.net In the context of strontium-tin compounds, XPS could be used to determine the oxidation states of Sr and Sn and to analyze the valence band density of states.

UV-Visible Spectroscopy measures the absorption of ultraviolet and visible light by a material, which corresponds to electronic transitions between different energy levels. bath.ac.uklibretexts.orglibretexts.orgethz.ch The absorption spectrum can provide information about the band gap of a semiconductor or insulator. For strontium-doped tin oxide thin films, UV-Vis spectroscopy has been used to determine the optical band gap, which was found to decrease with Sr doping. researchgate.net While this pertains to a ternary oxide, the principles are applicable to the study of binary strontium stannides.

Photoluminescence (PL) spectroscopy involves the excitation of a material with light and the measurement of the emitted light as electrons relax to lower energy states. PL is a powerful tool for studying defect levels and recombination processes in semiconductors. In strontium-doped tin oxide thin films, PL studies have revealed emission bands related to oxygen vacancies. researchgate.netsci-hub.se The photoluminescence properties of binary strontium-tin compounds would be expected to be sensitive to their stoichiometry and defect chemistry.

Fourier Transform Infrared (FTIR) Spectroscopy probes the vibrational modes of a material. researchgate.netosti.gov While primarily used to identify functional groups in molecules, in solid-state materials, FTIR can provide information about the bonding environment and the presence of certain types of chemical bonds. For instance, in tin oxide samples, FTIR has been used to observe the Sn-O vibrational modes. cnrs.fr For strontium-tin intermetallics, FTIR could potentially probe Sr-Sn and Sn-Sn vibrational modes, offering insights into the bonding structure.

Spectroscopic TechniqueInformation ObtainedRelevance to Strontium-Tin Compounds
X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical states, valence band structure thermofisher.comfreescience.orgDetermination of Sr and Sn oxidation states, analysis of valence band DOS.
UV-Visible SpectroscopyElectronic transitions, optical band gap libretexts.orgInvestigation of the band structure and determination of the band gap.
Photoluminescence (PL)Defect levels, recombination processesCharacterization of defects and their influence on electronic properties.
Fourier Transform Infrared (FTIR) SpectroscopyVibrational modes, chemical bonding researchgate.netProbing of Sr-Sn and Sn-Sn bonding environments.

Theoretical Modeling of Topological States in Strontium Stannides

The theoretical prediction of topological phases of matter has opened up new avenues of research in condensed matter physics. cambridge.orgyoutube.comarxiv.org Topological materials are characterized by non-trivial band structures that give rise to protected surface or edge states. mpg.de Certain strontium stannides, particularly SrSn₃, have been proposed as candidates for topological semimetals.

Theoretical modeling of these topological states typically involves ab initio calculations of the electronic band structure, often including the effects of spin-orbit coupling, which is crucial for the emergence of many topological phases. researchgate.net These calculations can identify features such as band inversions and the presence of Dirac or Weyl points, which are characteristic of topological semimetals. wpmucdn.com

The stability of topological states is often associated with quantized topological numbers, which can be calculated from the electronic wavefunctions in momentum space. researchgate.net These theoretical tools have been implemented in conjunction with first-principles calculations to predict and classify topological materials.

For CaSn₃, a compound isostructural to SrSn₃, theoretical calculations have predicted the existence of topological nodal lines in the absence of spin-orbit coupling, which evolve into topological point nodes when spin-orbit coupling is included. The non-trivial Berry phase associated with these topological features has been experimentally confirmed through quantum oscillation measurements. Similar theoretical approaches are applied to strontium stannides to predict and characterize their potential topological properties. These models provide a roadmap for experimental efforts to observe the unique electronic phenomena associated with topological states, such as the presence of protected surface states with linear dispersion relations.

Superconducting Behavior in Strontium-Tin Systems and Related Compounds

The intersection of strontium and tin within various compounds gives rise to intriguing superconducting properties. The emergence of superconductivity in these materials is closely tied to their unique electronic structures, which can be manipulated through compositional changes.

Recent research has identified bulk superconductivity in the antiperovskite oxide Sr₃₋ₓSnO. nih.gov The parent compound, Sr₃SnO, is notable for its three-dimensional (3D) bulk Dirac dispersion, a unique electronic state arising from the presence of a negative metal ion, Sn⁴⁻. nih.gov Superconductivity emerges when holes are introduced into this parent compound through strontium deficiency. nih.gov It has been theoretically proposed that Sr₃₋ₓSnO could host topological superconductivity, a novel state of matter, reflecting the unusual electronic characteristics of its normal state. nih.gov

In other related systems, pressure has been shown to induce superconductivity. For instance, the layered SnAs-based Zintl compound SrSn₂As₂ exhibits pressure-induced superconductivity. researchgate.net Similarly, applying pressure to pristine SnS₂ can induce a Lifshitz transition, an electronic phase transition that alters the Fermi surface topology, leading to the emergence of superconductivity. researchgate.net The mechanism in these pressure-induced superconductors is often linked to changes in the density of states at the Fermi level. researchgate.netresearchgate.net

The superconducting properties of strontium-tin systems are highly sensitive to stoichiometry and doping. In Sr₃₋ₓSnO, superconductivity is directly induced by creating strontium deficiencies (x). nih.gov Polycrystalline samples of Sr₃₋ₓSnO can be synthesized for strontium deficiencies up to x = 0.6, with the superconducting transition temperature (T_c) and the magnitude of the diamagnetic signal evolving with the value of x. nih.gov Beyond x = 0.6, the material's phase stability is compromised by an increase in impurity phases like SrO. nih.gov It's important to note that other strontium-tin compounds, such as β-Sn, SrSn₃, and SrSn₄, are also known superconductors with their own characteristic transition temperatures. nih.gov

The concept of tuning superconductivity through doping is a well-established strategy in materials science. Generally, the introduction of dopants can lead to a monotonic decrease in the critical temperature (T_c) and critical current density (J_c). researchgate.net However, the specific effect is highly dependent on the dopant and the host material. In high-T_c superconductors, variations in stoichiometry, such as creating copper deficiencies, can significantly impact the oxygen content and, consequently, the superconducting properties. researchgate.net These findings underscore the principle that the local atomic structure is intimately linked to the mechanism of high-T_c superconductivity, a principle that extends to the strontium-tin family of compounds. researchgate.net

Table 1: Superconducting Transition Temperatures (T_c) in Strontium-Tin and Related Compounds This table is interactive. Click on headers to sort.

Compound Superconducting Transition Temperature (T_c) Conditions / Notes
Sr₃₋ₓSnO Varies with x Superconductivity emerges with Sr deficiency (hole doping). nih.gov
β-Sn ~3.7 K Known superconducting phase often found as an impurity. nih.govarxiv.org
SrSn₃ ~4.5 K A known superconducting intermetallic compound. nih.gov
SrSn₄ ~5.4 K A known superconducting intermetallic compound. nih.gov
SrSn₂As₂ Varies with pressure Exhibits pressure-induced superconductivity. researchgate.net
La₃₋ₓSrₓNi₂O₇ ~42 K (optimally doped) T_c follows a dome-like profile with Sr²⁺ doping. nih.gov

Thermoelectric Performance of Strontium-Tin-Based Materials

Thermoelectric materials, capable of converting heat energy into electrical energy and vice-versa, are evaluated by a dimensionless figure of merit, ZT. The ZT value is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ), expressed as ZT = (S²σT)/κ. Strontium-tin-based materials, particularly perovskite-type strontium stannates, have been investigated for their potential in thermoelectric applications.

A primary goal in designing efficient thermoelectric materials is to maximize the power factor (S²σ) while minimizing thermal conductivity. nih.govresearchgate.net These properties are often interdependent, making optimization a significant challenge. Key design strategies include:

Optimizing Carrier Concentration: The Seebeck coefficient and electrical conductivity are both dependent on the carrier concentration. mdpi.com Increasing the carrier concentration typically raises electrical conductivity but lowers the Seebeck coefficient. Therefore, finding an optimal carrier concentration through methods like doping is crucial for maximizing the power factor. nih.govmdpi.com

Energy Band Engineering: Modifying the electronic band structure can enhance the Seebeck coefficient. This can be achieved by creating resonant energy levels near the Fermi level or by increasing band degeneracy, which is the number of electron pockets contributing to transport. nih.gov

Reducing Lattice Thermal Conductivity: The thermal conductivity (κ) is composed of electronic (κ_e) and lattice (κ_L) contributions. Since κ_e is linked to electrical conductivity, efforts are focused on reducing κ_L. This is achieved by introducing features that scatter phonons (lattice vibrations) across a wide range of frequencies without significantly disrupting electron flow. nih.gov

In perovskite-type oxides like strontium stannate (SrSnO₃), doping is a key strategy. For example, doping SrSnO₃ with Lanthanum (La) to create Sr₁₋ₓLaₓSnO₃ has been shown to drastically increase the thermoelectric power factor. researchgate.net

Nanostructuring and doping are powerful tools for improving the ZT value in thermoelectric materials.

Doping: Introducing foreign atoms into the crystal lattice (doping) is a primary method for optimizing carrier concentration. mdpi.com In SrSnO₃, donor doping increases the number of charge carriers, enhancing electrical conductivity. researchgate.net For instance, in Sr₁₋ₓLaₓSnO₃ ceramics, the power factor reaches a maximum at a La doping level of x=0.01. researchgate.net Doping can also introduce point defects that scatter short-wavelength phonons, thereby reducing lattice thermal conductivity. aip.org

Nanostructuring: Creating materials with nanoscale features, such as grain boundaries and precipitates, is highly effective at reducing lattice thermal conductivity. mdpi.com These nanostructures serve as scattering centers for mid-to-long wavelength phonons. The synergistic effect of combining different scales of structural features can significantly impede heat transport. nih.gov For example, incorporating nanostructures within a bulk material can create a "phonon glass, electron crystal" scenario, where phonons are scattered effectively while electrons pass with minimal disruption. While specific studies on nanostructured Sr-Sn thermoelectrics are emerging, the principles are broadly applicable from research on materials like ZnO. mdpi.comresearchgate.net

Table 2: Thermoelectric Properties of Doped Strontium Stannate (Sr₁₋ₓLaₓSnO₃) This table is interactive. Click on headers to sort.

Doping Level (x) Temperature (K) Power Factor (S²σ) (10⁻⁴ Wm⁻¹K⁻²)
0.01 373 0.8
0.01 1073 2.8

Data derived from research on Sr₁₋ₓLaₓSnO₃ ceramics. researchgate.net

Catalytic and Photocatalytic Activity of Strontium Stannates

Strontium stannates (SrSnO₃), which are perovskite-type semiconductors, have garnered significant interest as photocatalysts for environmental remediation. iosrjournals.org Their wide band gap and suitable band edge positions allow them to generate electron-hole pairs under ultraviolet (UV) irradiation, which can then drive redox reactions to degrade organic pollutants. scispace.com

The fundamental mechanism of photocatalysis in SrSnO₃ involves the absorption of photons with energy greater than its band gap, promoting an electron from the valence band to the conduction band and leaving a hole behind. These charge carriers migrate to the catalyst's surface and react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•). tandfonline.com These ROS are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances like CO₂ and H₂O. tandfonline.com

Research has demonstrated the effectiveness of strontium stannate nanostructures in degrading pollutants. For instance, hexahydroxy strontium stannate (SrSn(OH)₆) nanorods have been shown to completely photodegrade crystal violet dye in aqueous solution within six hours under UV light. tandfonline.com Similarly, SrSnO₃ nanoparticles are effective in breaking down 4-nitrophenol and methylene (B1212753) blue dye. iosrjournals.org

The photocatalytic efficiency of strontium stannates can be significantly enhanced through several strategies:

Doping: The large band gap of pristine SrSnO₃ (around 3.76-4.1 eV) limits its activity to the UV portion of the solar spectrum. scispace.comtandfonline.com Doping with other metals or non-metals can create intermediate energy levels within the band gap, enabling the absorption of visible light and thus improving solar energy conversion efficiency. scispace.com Doping with noble metals like silver (Ag) has been shown to enhance photocatalytic activity. iosrjournals.org

Nanocomposites: Forming composites with other materials can improve charge separation and reduce the recombination of photogenerated electron-hole pairs. For example, a ternary nanocomposite of SrSnO₃ with chitosan and silver nanoparticles (Ag@CTSN/SrSnO₃) exhibited a removal rate for methylene blue dye that was 3.36 times faster than that of bare SrSnO₃. iosrjournals.org This enhancement is attributed to the improved separation of charge carriers. tandfonline.com

Table 3: Photocatalytic Performance of Strontium Stannate-Based Materials This table is interactive. Click on headers to sort.

Photocatalyst Target Pollutant Light Source Degradation Efficiency / Time
SrSn(OH)₆ Nanorods Crystal Violet UV 100% / 6 hours tandfonline.com
Ag@CTSN/SrSnO₃ Methylene Blue UV ~100% / 12 minutes iosrjournals.org
Ag@CTSN/SrSnO₃ Linezolid (antibiotic) UV 96.02% / 25 minutes iosrjournals.org

Strategies for Material Modification and Property Tuning

Elemental Doping and Substitution Effects

The incorporation of strontium into the SnO₂ lattice leads to significant changes in its structural and optical properties. Strontium is a promising dopant for SnO₂ due to its high stability and its larger ionic radius (Sr²⁺ = 1.12 Å) compared to tin (Sn⁴⁺ = 0.71 Å). mdpi.com This size difference causes substitutional doping, where Sr²⁺ ions replace Sn⁴⁺ ions in the crystal lattice, to induce substantial lattice distortion and strain. mdpi.comsci-hub.se For instance, in spray-deposited SnO₂ thin films, the diffraction peaks shift to higher angles as Sr concentration increases up to 1 wt%, confirming the substitution of tin by strontium in the lattice. sci-hub.se

This substitution has a direct impact on the material's optical and electronic properties. The optical band gap of SnO₂ thin films can be tuned by Sr doping; a red shift from 3.70 eV for pure SnO₂ to 3.59 eV for 1 wt% Sr-doped SnO₂ has been observed. aip.org This change is attributed to the combined effects of packing density, porosity, and dopant-induced defects. aip.org Furthermore, the n-type conductivity of SnO₂ films can be improved with 1 wt% Sr doping, which is ascribed to an increase in carrier concentration and mobility. sci-hub.se

In more complex compounds like formamidinium tin iodide (FASnI₃) perovskites, the substitution of tin with strontium is facilitated by the virtually identical ionic radii of Sn²⁺ and Sr²⁺ (both 1.18 Å). aip.org This doping can enhance the thermal stability and tune the optoelectronic properties of the perovskite material. aip.org While low concentrations of Sr (below 10%) may not significantly alter the crystal structure, they can drastically change the material's morphology. aip.org At higher concentrations (above 15%), strontium becomes incorporated into the bulk of the material, leading to more substantial changes. aip.org

Table 1: Effect of Strontium Doping on Tin Oxide (SnO₂) Properties
PropertyUndoped SnO₂1% Sr-Doped SnO₂Reference
Optical Band Gap3.70 eV3.59 eV aip.org
Charge Transfer Resistance1350 Ω404 Ω cdu.edu.auresearchgate.net
Charge Carrier Density9.24 × 10¹⁹ cm⁻³5.17 × 10²² cm⁻³ cdu.edu.auresearchgate.net
Diffusion Coefficient1.13 × 10⁻¹⁰ cm²s⁻¹8.78 × 10⁻¹⁰ cm²s⁻¹ cdu.edu.auresearchgate.net
Microstrain0.77%1.02% mdpi.com
Dislocation Density1.37 × 10¹⁶ m⁻²1.78 × 10¹⁶ m⁻² mdpi.com

Nanostructure Engineering for Property Modulation

Morphological engineering at the nanoscale is another effective strategy to enhance the performance of strontium-tin materials. mdpi.com Creating nanostructured forms, such as nanofibers, nanoparticles, or thin films, increases the surface-to-volume ratio, which can dramatically improve surface reactivity and other properties.

A notable example is the synthesis of strontium-doped SnO₂ nanofibers via electrospinning. mdpi.comcdu.edu.auresearchgate.net This technique allows for the creation of long, continuous fibers with diameters in the nanometer range. The morphology of these nanofibers is highly dependent on the strontium concentration. Undoped SnO₂ nanofibers have an average diameter of around 259 nm. mdpi.com With 1% Sr doping, the diameter increases to approximately 289 nm due to lattice distortion from the larger Sr²⁺ ions. mdpi.com However, as the doping level increases further to 3% and 5%, the average fiber diameter progressively decreases to 209 nm and 149 nm, respectively. mdpi.com

This combination of elemental doping and nanostructuring has a profound effect on the material's performance. For instance, 1% Sr-doped SnO₂ nanofibers exhibit remarkably enhanced photocatalytic activity, achieving 84.74% degradation of methylene (B1212753) blue under visible light, significantly outperforming undoped SnO₂ nanofibers (61%). cdu.edu.auresearchgate.net This improvement is linked to superior surface reactivity and accelerated photocatalytic mechanisms stemming from the nanostructure and the Sr-induced electronic modifications. mdpi.comcdu.edu.auresearchgate.net

In addition to nanofibers, strontium-tin materials are also engineered as thin films. Techniques like spray pyrolysis and sol-gel dip-coating are used to create uniform, crack-free films of Sr-doped SnO₂ on various substrates. sci-hub.seaip.orgresearchgate.net The surface morphology of these films can also be controlled by the doping level. For example, spray-pyrolyzed SnO₂ films show nano-needle-like grains at Sr doping levels up to 1 wt%, which transform into polyhedron-like grains at 1.5 wt%. sci-hub.se

Table 2: Influence of Sr Doping on SnO₂ Nanofiber Diameter
Sr Doping LevelAverage Nanofiber Diameter (nm)Reference
0% (Pristine)259.04 ± 25.57 mdpi.com
1%288.69 ± 17.24 mdpi.com
3%209.49 ± 15.29 mdpi.com
5%148.72 ± 5.98 mdpi.com

Control of Defects and Non-Stoichiometry

The control of defects and non-stoichiometry is a critical aspect of tuning the properties of materials. In strontium-tin compounds, intentionally creating or managing point defects like vacancies can lead to desirable changes in electronic structure and conductivity.

This strategic incorporation of strontium induces not only beneficial oxygen vacancies but also other defects like increased microstrain and enhanced dislocation density, which collectively contribute to superior surface reactivity. mdpi.comcdu.edu.auresearchgate.net For example, Sr doping progressively increases lattice microstrain in SnO₂ nanofibers, with values rising from 0.77% in pristine nanofibers to 1.02% at 1% Sr doping and 1.42% at 5% Sr doping. mdpi.com Similarly, the dislocation density increases from 1.37 x 10¹⁶ m⁻² in pristine nanofibers to 1.78 x 10¹⁶ m⁻² with 1% Sr doping. mdpi.com

The concept of non-stoichiometry is also vital in perovskite-structured materials containing strontium and tin. In perovskites with the general formula ABO₃, such as strontium titanate (SrTiO₃), non-stoichiometry (e.g., an excess of A-site or B-site cations) leads to the formation of specific defect structures like planar faults or secondary amorphous phases. tandfonline.com For example, an excess of SrO in SrTiO₃ can be accommodated as Ruddlesden-Popper planar faults. tandfonline.com Similarly, A-site non-stoichiometry in perovskites can be manipulated to facilitate the exsolution of metallic nanoparticles, thereby enhancing electrochemical activity for applications like solid oxide fuel cells. rsc.org While these examples are from related perovskite systems, the principles of controlling non-stoichiometry to manage defect chemistry are directly applicable to complex strontium-tin oxides. tandfonline.comnorthwestern.eduresearchgate.net

Table 3: Effect of Sr Doping on Defect-Related Properties in SnO₂ Nanofibers
MaterialMicrostrain (%)Dislocation Density (m⁻²)Reference
Commercial SnO₂0.231.9 × 10¹⁵ mdpi.com
Pristine SnO₂ Nanofibers0.771.37 × 10¹⁶ mdpi.com
1% Sr-Doped SnO₂ Nanofibers1.021.78 × 10¹⁶ mdpi.com
3% Sr-Doped SnO₂ Nanofibers0.413.36 × 10¹⁵ mdpi.com
5% Sr-Doped SnO₂ Nanofibers1.423.53 × 10¹⁶ mdpi.com

Future Directions and Perspectives in Strontium Tin Research

Emerging Research Areas in Advanced Strontium Stannide Materials

The research landscape for strontium stannide materials is expanding into several exciting and advanced domains, primarily centered around their unique electronic and topological properties. A significant area of emerging interest is the exploration of strontium tin oxide (Sr3SnO), an antiperovskite oxide, as a topological insulator and a potential superconductor. nih.govcore.ac.uk

Topological insulators are materials that behave as insulators in their interior but have conducting states on their surface. This property is of great interest for applications in spintronics and quantum computing. core.ac.uk The parent compound, Sr3SnO, is located in the vicinity of a topological transition, and theoretical studies suggest it can host topological superconductivity, particularly when doped. nih.gov

Another key research thrust is the investigation of superconductivity in strontium-tin compounds. Superconductivity, the phenomenon of zero electrical resistance, has been observed in Sr-deficient Sr3-xSnO. nih.gov Research indicates that superconductivity emerges when the strontium deficiency (x) is between 0.35 and 0.70, with two superconducting transitions observed at approximately 5 K and 1 K. nih.gov Future research will likely focus on understanding the mechanisms behind this superconductivity and on synthesizing new strontium stannide phases with potentially higher critical temperatures.

Furthermore, the synthesis and characterization of nanostructured strontium stannates, such as SrSnO3, are gaining traction. These materials, with their wide bandgap, are being explored for applications in photocatalysis, solar cells, and sensors. iosrjournals.org Green synthesis methods for producing strontium stannate nanorods are also being developed, which could have applications in antibacterial and antioxidant therapies.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental synthesis is proving to be a powerful driver in the advancement of strontium stannide materials research. First-principles calculations, based on quantum mechanics, are instrumental in predicting the stability, electronic band structure, and potential for novel properties in new or hypothetical Sr-Sn phases under various conditions, such as high pressure. acs.org

For instance, computational studies can guide experimental efforts by identifying promising compositions for superconductivity or topological phenomena. Theoretical calculations have been crucial in understanding the electronic states of Sr3-xSnO and predicting its potential for topological superconductivity. nih.gov These theoretical frameworks allow researchers to screen a wide range of potential materials and conditions before embarking on time-consuming and resource-intensive experimental synthesis.

Experimental validation of these theoretical predictions is a critical component of this integrated approach. Techniques like pulsed laser deposition are being used to grow epitaxial thin films of compounds like Sr3SnO on silicon-based substrates, enabling the study of their electronic and optical properties. core.ac.uk The experimental data, in turn, provides feedback to refine and improve the accuracy of the computational models. This iterative cycle of prediction and verification is expected to accelerate the discovery and development of new advanced strontium stannide materials.

Development of Novel Characterization Techniques for Complex Systems

The intricate electronic and crystalline structures of strontium stannide compounds necessitate the use and further development of advanced characterization techniques. To probe the unique properties of these materials, researchers are employing a suite of sophisticated methods.

For investigating the bulk and microscopic properties of superconducting Sr3-xSnO, a combination of techniques is employed. These include measurements of DC magnetization to determine the superconducting transition temperature and X-ray absorption spectroscopy to probe the electronic state of the tin ions. nih.gov

The study of topological properties in materials like Sr3SnO and related compounds often requires specialized techniques such as angle-resolved photoemission spectroscopy (ARPES). ARPES can directly map the electronic band structure of a material, providing crucial evidence for the existence of topological surface states. dtu.dk

Furthermore, the characterization of nanostructured strontium stannates involves a range of analytical methods. X-ray diffraction (XRD) is used to determine the crystal structure and phase purity. iosrjournals.org Electron microscopy techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), are employed to visualize the morphology and size of nanoparticles and nanorods. Optical properties, such as the band gap, are determined using techniques like UV-visible spectroscopy. iosrjournals.org

As research delves deeper into the complex phenomena exhibited by strontium-tin systems, the development and application of even more advanced and sensitive characterization techniques will be essential. This includes in-situ and operando methods to study the materials' behavior under real-world operating conditions, which will be critical for their eventual integration into technological applications.

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